molecular formula C24H22ClNO B1670106 4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile CAS No. 66753-10-4

4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile

Cat. No.: B1670106
CAS No.: 66753-10-4
M. Wt: 375.9 g/mol
InChI Key: XTIPCTXNTSRYDV-RPWUZVMVSA-N
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Description

Decarboxyfenvalerate is major photodegredation product of fenvalerate.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO/c1-17(2)24(18-11-13-20(25)14-12-18)23(16-26)19-7-6-10-22(15-19)27-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIPCTXNTSRYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70985330
Record name 3-(4-Chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66753-10-4
Record name Decarboxyfenvalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70985330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-4-methyl-2-(3-phenoxyphenyl)pentanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile
Reactant of Route 2
4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile
Reactant of Route 3
4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile
Reactant of Route 4
4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile
Reactant of Route 5
4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile
Reactant of Route 6
4-Chloro-beta-(1-methylethyl)-alpha-(3-phenoxyphenyl)benzenepropanenit rile

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